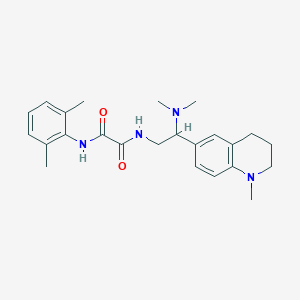

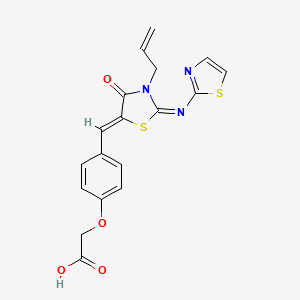

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, particularly those with a 1,3,4-oxadiazole core and fluorophenyl groups, involves intricate chemical reactions. For instance, a compound was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, showcasing the complexity of achieving the desired molecular architecture through precise chemical reactions (Mamatha S.V et al., 2019). Another notable synthesis approach for related compounds includes a one-pot C–C and C–N bond forming strategy from the reaction of quinolinone derivatives in aqueous solvent, highlighting the eco-friendly synthesis methods being developed (Maruti B. Yadav et al., 2020).

Molecular Structure Analysis

The structural characterization of related compounds is critical for understanding their potential applications. Single crystal X-ray diffraction studies have been employed to confirm the structure of synthesized compounds, providing insight into their molecular geometry and the arrangement of atoms within the molecule. For example, the characterization of a morpholine derivative revealed its monoclinic system and lattice parameters, which are essential for understanding the compound's crystalline structure (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

The reactivity and interactions of such compounds with other chemicals are pivotal for their applications. Studies on related molecules have explored their biological activity, such as antimicrobial, antioxidant, and anti-TB activities, providing insights into how these compounds react in biological contexts and their potential therapeutic applications (Mamatha S.V et al., 2019).

Physical Properties Analysis

The physical properties, including density, viscosity, and ultrasonic sound velocity of oxadiazole derivatives, have been systematically characterized. Such studies are crucial for determining the compounds' suitability for various applications, affecting their solubility, stability, and overall behavior in different environments (D. Godhani et al., 2013).

Chemical Properties Analysis

The chemical properties, particularly the thermodynamic parameters such as Gibbs energy, enthalpy, and entropy of activation, have been analyzed for related compounds. These parameters are instrumental in understanding the energetics of chemical reactions involving these compounds, offering insights into their reactivity and stability under various conditions (D. Godhani et al., 2013).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involve complex chemical processes. For example, a related compound was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride and characterized using NMR, IR, and Mass spectral studies. The structure was confirmed by single crystal X-ray diffraction studies, indicating its monoclinic system with specific lattice parameters (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019).

Antimicrobial and Anticancer Activities

Compounds structurally similar to this compound have shown remarkable antimicrobial and anticancer activities. For instance, one study synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and evaluated their antitumor activities against various human cancer cell lines, demonstrating moderate to high levels of activity (Yilin Fang, Zhilin Wu, Mengwu Xiao, Yu-Ting Tang, K. Li, Jiao Ye, J. Xiang, A. Hu, 2016). Another study focused on synthesizing fluorine-containing derivatives with potential antimicrobial properties, showing remarkable in vitro potency against a variety of bacterial and fungal strains (N. Desai, H. Vaghani, P. N. Shihora, 2013).

Biological Activity Screening

The synthesized compounds related to this compound are often screened for various biological activities. For example, a study synthesized and evaluated novel 4(3H)-quinazolinone derivatives for their potential anti-inflammatory and analgesic activities, highlighting the importance of structural modifications in enhancing biological effects (A. A. Farag, Ebtsam M. Khalifa, Naima A. Sadik, S. Abbas, A. Al‐Sehemi, Y. Ammar, 2012).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, but could potentially include skin and eye irritation, respiratory irritation, and others .

Future Directions

The future research directions for this compound would likely depend on its intended application. If it were being studied as a potential drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name |

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIRFUKMRQIOAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)

![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine](/img/structure/B2494223.png)

![2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2494227.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)

![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)